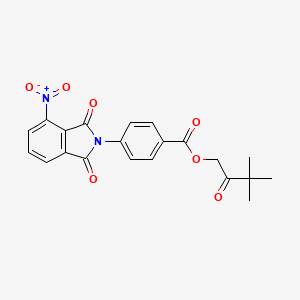![molecular formula C19H15FN2O3S B3669748 N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3669748.png)
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorophenyl group and a thiazolidinone ring in its structure suggests potential pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of 2-fluoroaniline with a thiazolidinone derivative. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate temperatures (50-80°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process may include:
Purification: Techniques like recrystallization or chromatography to isolate the desired product.
Quality Control: Analytical methods such as HPLC or NMR to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent for treating infections or inflammatory diseases.
Industry: Utilized in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiazolidinone ring could contribute to the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and diverse biological activities.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group, known for their enhanced pharmacological properties.
Uniqueness
N-(2-fluorophenyl)-2-[(5Z)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide stands out due to the combination of a fluorophenyl group and a thiazolidinone ring, which may confer unique biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[(5Z)-5-[(3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-12-5-4-6-13(9-12)10-16-18(24)22(19(25)26-16)11-17(23)21-15-8-3-2-7-14(15)20/h2-10H,11H2,1H3,(H,21,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMXBWVJHJXGNZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-CHLOROPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3669669.png)
![2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-cyclopropylacetamide](/img/structure/B3669677.png)
![METHYL 4-(5-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-3-METHYLBENZOATE](/img/structure/B3669682.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B3669690.png)
![N-(4-ethylphenyl)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3669696.png)
![N-(3-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B3669700.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3669709.png)
![ethyl 4-(4-methoxyphenyl)-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3669712.png)
![N-(2,5-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide](/img/structure/B3669714.png)
![2,5-dichloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3669721.png)
![3-(3-nitrophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3669732.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3669737.png)
![(5E)-5-{3-bromo-5-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B3669755.png)

